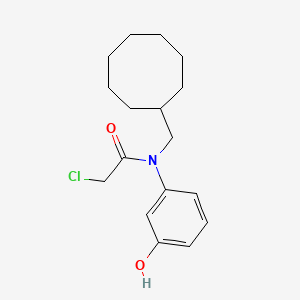
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to possess potent analgesic and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood, but it is believed to exert its analgesic and anti-inflammatory effects through multiple pathways. This compound is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound also modulates the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, decrease pain sensitivity, and improve motor function. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various pain conditions. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide. One potential direction is to investigate the potential of this compound for the treatment of other pain conditions, such as cancer pain and migraine. Another direction is to explore the use of this compound in combination with other analgesic and anti-inflammatory agents to enhance its therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its dosage and duration of treatment. Overall, this compound is a promising compound with significant potential for the treatment of various pain conditions.
Synthesemethoden
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction between 3-hydroxybenzaldehyde and cyclooctylmethylamine to form the corresponding imine, which is then reduced with sodium borohydride to produce the amine. The amine is then reacted with 2-chloroacetyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Several studies have demonstrated that this compound possesses potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain conditions, such as neuropathic pain, inflammatory pain, and osteoarthritis.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c18-12-17(21)19(15-9-6-10-16(20)11-15)13-14-7-4-2-1-3-5-8-14/h6,9-11,14,20H,1-5,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSQFYJAYQEEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

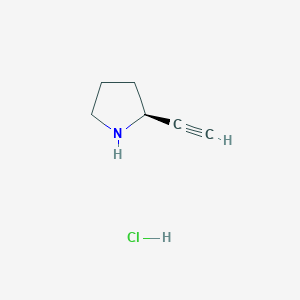
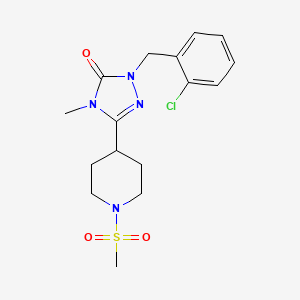

![N-(2,6-Difluorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2586184.png)
![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586185.png)

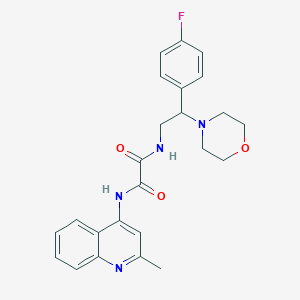
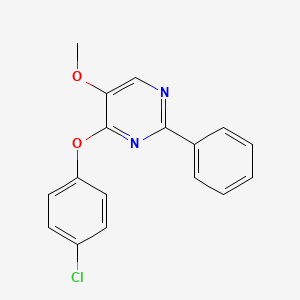
![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2586191.png)

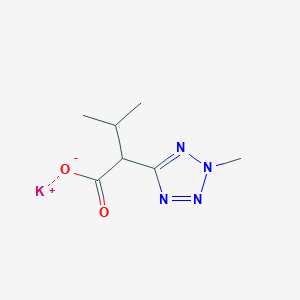
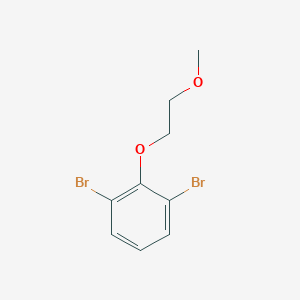
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)
![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)